An In-Depth Technical Guide to the Chemical Profile of 3-Nitro-4-hydroxymethylpyridine
An In-Depth Technical Guide to the Chemical Profile of 3-Nitro-4-hydroxymethylpyridine
Abstract: This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, predicted spectroscopic and analytical properties, and potential applications of 3-nitro-4-hydroxymethylpyridine. As a currently less-documented compound, this guide synthesizes information from structurally related molecules to offer a predictive yet scientifically grounded profile for researchers, scientists, and professionals in drug development. The document details plausible synthetic routes, including the functionalization of 3-nitro-4-methylpyridine and the direct nitration of 4-hydroxymethylpyridine, supported by mechanistic insights. Furthermore, it presents an in-depth analysis of expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), discusses the anticipated reactivity and stability, and explores potential applications in medicinal and materials chemistry. Safety and handling considerations for this class of compounds are also addressed.
Introduction and Chemical Identity
3-Nitro-4-hydroxymethylpyridine is a functionalized pyridine derivative characterized by a nitro group at the 3-position and a hydroxymethyl group at the 4-position of the pyridine ring. The presence of both a strong electron-withdrawing nitro group and a versatile hydroxymethyl group suggests a unique chemical profile with potential for diverse applications in chemical synthesis and medicinal chemistry. The nitro group significantly influences the electronic properties of the pyridine ring, making it a key intermediate for further functionalization.
Chemical Structure:
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IUPAC Name: (3-Nitropyridin-4-yl)methanol
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Molecular Formula: C₆H₆N₂O₃
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Molecular Weight: 154.13 g/mol
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CAS Number: Not currently assigned.
Below is a diagram representing the chemical structure of 3-nitro-4-hydroxymethylpyridine.
Caption: Chemical structure of 3-nitro-4-hydroxymethylpyridine.
Proposed Synthetic Pathways
Pathway A: Functionalization of 3-Nitro-4-methylpyridine
This approach involves a two-step synthesis starting from the more readily available 3-nitro-4-methylpyridine.
Step 1: Benzylic Bromination of 3-Nitro-4-methylpyridine
The methyl group at the 4-position of the pyridine ring is a benzylic-like position and can be selectively halogenated using a radical initiator. N-Bromosuccinimide (NBS) is a common reagent for such transformations, offering controlled bromination with minimal side reactions.[1][2][3]
Step 2: Hydrolysis of 4-(Bromomethyl)-3-nitropyridine
The resulting 4-(bromomethyl)-3-nitropyridine can then be hydrolyzed to the desired alcohol. This nucleophilic substitution reaction can be achieved using water or a mild base.
Caption: Proposed synthetic pathway via functionalization of 3-nitro-4-methylpyridine.
Pathway B: Direct Nitration of 4-Hydroxymethylpyridine
This pathway explores the direct nitration of 4-hydroxymethylpyridine. However, electrophilic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[4][5][6] The reaction often requires harsh conditions and can lead to a mixture of isomers.
The hydroxymethyl group is an ortho, para-director in benzene rings. In the pyridine ring, its electronic effect, coupled with the inherent reactivity of the pyridine nucleus, would likely direct nitration to the 3- and 5-positions.[7]
Reaction Conditions:
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Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a standard nitrating agent.
-
Temperature: Careful temperature control is crucial to prevent over-nitration and decomposition.
Caption: Proposed synthetic pathway via direct nitration of 4-hydroxymethylpyridine.
Predicted Analytical and Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxymethyl group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.8 - 9.0 | d | ~5 |
| H-5 | ~7.6 - 7.8 | d | ~5 |
| H-6 | ~8.6 - 8.8 | s | - |
| -CH₂- | ~4.8 - 5.0 | s | - |
| -OH | Variable | br s | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the electron-deficient nature of the pyridine ring due to the nitro group.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~145 - 150 |
| C-4 | ~140 - 145 |
| C-5 | ~120 - 125 |
| C-6 | ~155 - 160 |
| -CH₂- | ~60 - 65 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the nitro and hydroxyl functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| N-O stretch (nitro, asymmetric) | 1520 - 1560 |
| N-O stretch (nitro, symmetric) | 1340 - 1380 |
| C=N, C=C stretch (aromatic) | 1400 - 1600 |
| C-O stretch (hydroxyl) | 1000 - 1260 |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): m/z = 154
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Key Fragmentation Peaks:
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m/z = 137 ([M-OH]⁺)
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m/z = 124 ([M-NO]⁺)
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m/z = 108 ([M-NO₂]⁺)
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m/z = 78 (pyridinium cation)
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Reactivity and Potential Applications
The chemical reactivity of 3-nitro-4-hydroxymethylpyridine is dictated by its functional groups.
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Nitro Group: The strong electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to it.[8] The nitro group itself can be reduced to an amino group, opening up a wide range of further synthetic transformations.[9]
-
Hydroxymethyl Group: This group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group for nucleophilic substitution.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated.
Potential Applications:
-
Medicinal Chemistry: The nitropyridine scaffold is present in a number of bioactive molecules with a range of therapeutic activities.[9] The ability to functionalize both the nitro and hydroxymethyl groups makes this compound a versatile building block for the synthesis of novel drug candidates.
-
Materials Science: Pyridine derivatives are used in the synthesis of polymers, dyes, and ligands for metal complexes. The functional groups on 3-nitro-4-hydroxymethylpyridine could be exploited to create materials with specific optical or electronic properties.
Safety and Handling
Nitropyridine derivatives should be handled with care, as they can be toxic and irritant.[10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
While 3-nitro-4-hydroxymethylpyridine is not a well-documented compound, its chemical structure suggests significant potential as a versatile intermediate in organic synthesis. This guide provides a foundational understanding of its predicted properties and plausible synthetic routes, leveraging data from analogous compounds. Further experimental validation is necessary to confirm these predictions and fully explore the synthetic utility and potential applications of this promising molecule.
References
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
PMC. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
-
NTNU Open. Synthesis and Functionalization of 3-Nitropyridines. [Link]
-
ResearchGate. Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations | Request PDF. [Link]
-
OpenOChem Learn. HNMR Practice 4. [Link]
-
ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]
- Google Patents.
-
Chemistry Steps. Benzylic Bromination. [Link]
-
ResearchGate. Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group | Request PDF. [Link]
-
YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Germán Fernández. Electrophilic substitution on pyridine.. [Link]
-
NIST. Pyridine, 2-nitro-. [Link]
-
Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
-
Unknown. Pyridines. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
RSC Publishing. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
- CoLab. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3.
-
Unknown. OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. [Link]
-
PubMed. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. [Link]
-
Wiley Online Library. Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. [Link]
-
Justia Patents. Process for the preparation of tofacitinib and intermediates thereof. [Link]
-
Chinese Journal of Natural Medicines. The Key 1H NMR (600 MHz) and 13C NMR (150 MHz) data characterization of flavan-4-ols.. [Link]
-
PMC. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. [Link]
-
Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
PubChem. 4-Bromo-3-nitropyridine. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
The Good Scents Company. 4-hydroxymethyl-pyridine, 586-95-8. [Link]
- Google Patents. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
- Google Patents. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine.
-
PubMed. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
